molecular formula C15H19IN4S B1228430 Iodophenpropit CAS No. 145196-88-9

Iodophenpropit

カタログ番号: B1228430
CAS番号: 145196-88-9
分子量: 414.3 g/mol
InChIキー: UBHYDQAARZKHEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

ヨードフェンプロピットの合成には、3-(1H-イミダゾール-5-イル)プロピルアミンと 2-(4-ヨードフェニル)エチルイソチオシアネートの反応が含まれます 。反応は通常、穏やかな条件下で行われ、反応物はジクロロメタンやエタノールなどの適切な溶媒に溶解されます。 反応混合物は、室温で数時間撹拌され、目的の生成物への完全な転換が確保されます .

工業生産方法

ヨードフェンプロピットの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、工業用グレードの溶媒と試薬の使用が含まれ、反応は大規模な反応器で行われます。 生成物は、再結晶化やクロマトグラフィーなどの技術を使用して精製され、目的の純度が達成されます .

化学反応の分析

反応の種類

ヨードフェンプロピットは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換されたヨードフェンプロピット誘導体があり、これらは異なる薬理学的特性を持つ可能性があります .

科学研究への応用

ヨードフェンプロピットは、ヒスタミン H3 受容体の選択的拮抗作用により、科学研究で広く使用されています。その応用には以下が含まれます。

科学的研究の応用

Pharmacological Applications

1.1 Neurological Disorders

Iodophenpropit has been studied for its effects on neurological disorders, particularly epilepsy. Research indicates that it may be effective in treating partial epilepsy and secondary generalized seizures. In a study involving amygdaloid kindled seizures in rats, this compound demonstrated a dose-dependent inhibition of seizures, outperforming other histamine H3 antagonists like thioperamide and clobenpropit . This suggests that this compound could be a promising candidate for further clinical trials aimed at human epilepsy treatment.

1.2 NMDA Receptor Modulation

This compound has also been identified as a modulator of NMDA receptor function. It was found to act as a noncompetitive antagonist at the NR2B subtype of NMDA receptors, which are implicated in various neurological conditions including depression and schizophrenia . The ability to simultaneously affect both histamine and glutamate receptor systems positions this compound as a potential therapeutic agent for complex neurological disorders.

Radiolabeling and Imaging Studies

2.1 Mapping Histamine H3 Receptors

The radiolabeled form of this compound, specifically [^125I]-iodophenpropit, has been utilized in autoradiographic studies to map the distribution of histamine H3 receptors in the rat brain. These studies revealed a heterogeneous distribution of binding sites, with high densities observed in areas such as the cerebral cortex and hippocampus . This mapping is crucial for understanding the role of histamine H3 receptors in brain function and their potential implications in various diseases.

2.2 Investigating Receptor Subtypes

The binding characteristics of [^125I]-iodophenpropit have also been employed to investigate potential subtypes of the histamine H3 receptor. The biphasic displacement patterns observed during binding studies suggest that there may be multiple subtypes or states of the receptor that could be targeted for therapeutic interventions .

Case Studies and Research Findings

Study Focus Findings
Study on Seizures Effects on amygdaloid kindled seizuresThis compound showed significant dose-dependent inhibition compared to other antagonists.
NMDA Receptor Modulation Interaction with NMDA receptorsActs as a noncompetitive antagonist at NR2B, suggesting dual action on histamine and glutamate systems.
Autoradiography Mapping H3 receptorsHigh-density binding sites identified in key brain regions, aiding understanding of receptor distribution.

類似化合物との比較

類似化合物

独自性

ヨードフェンプロピットは、ヒスタミン H3 受容体に対する高い選択性と親和性を持つため、独特です。 その放射標識形態は、研究における受容体分布のマッピングに特に価値があります .

生物活性

Iodophenpropit (IPP) is a selective antagonist for the histamine H3 receptor, which has garnered attention due to its potential therapeutic applications in various neurological and gastrointestinal disorders. This article delves into the biological activity of this compound, summarizing key research findings, receptor interactions, and implications for future studies.

This compound is chemically described as N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide. Its high purity (≥98%) and significant affinity for the H3 receptor make it a valuable compound in pharmacological research. The dissociation constant (KD) for IPP is reported to be 0.3 nM, indicating its potency as an H3 antagonist .

Receptor Selectivity and Binding Affinity

Research indicates that this compound exhibits a high affinity for the histamine H3 receptor, with a competitive antagonist profile. In a study comparing IPP to thioperamide, another H3 antagonist, this compound showed superior potency with a pA2 value of 9.12, compared to thioperamide's 8.9 .

Moreover, IPP demonstrated relatively lower affinities for other histamine receptors:

  • H1 Receptor : Ki = 1.71 µM
  • H2 Receptor : Ki = 2.28 µM .

In addition to its primary action on H3 receptors, this compound also interacts with other receptors:

  • 5-HT3 Receptor : Ki = 11 nM
  • Alpha 2-Adrenoceptor : Ki = 120 nM
  • Sigma Receptor : Ki = 170 nM .

Neuropharmacological Studies

This compound has been studied for its effects on seizure activity in animal models. One study evaluated its impact on amygdaloid kindled seizures in rats, revealing that IPP effectively reduced seizure frequency and duration compared to control groups . This suggests potential applications in managing epilepsy and related disorders.

Gastroprotective Effects

The compound has also been investigated for its gastroprotective properties. In experiments involving rats, IPP was shown to inhibit the protective effects of (R)-α-methylhistamine against gastric mucosal damage induced by hydrochloric acid. The lesion index indicated that higher doses of IPP significantly exacerbated gastric damage when compared to control treatments . This highlights the dual role of H3 antagonists in modulating gastric protection and inflammation.

Table 1: Comparative Affinities of this compound

Receptor TypeAffinity (Ki)
Histamine H30.3 nM
Histamine H11.71 µM
Histamine H22.28 µM
5-HT311 nM
Alpha 2-Adrenoceptor120 nM
Sigma170 nM

The mechanisms underlying the biological activity of this compound involve modulation of neurotransmitter systems. By antagonizing the H3 receptor, which is known to inhibit the release of histamine and other neurotransmitters, IPP can enhance neurotransmission in various brain regions. This may contribute to its observed effects on seizure activity and potentially other neuropsychiatric conditions.

特性

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHYDQAARZKHEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19IN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20273996
Record name Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145196-88-9
Record name Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145196-88-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodophenpropit
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145196889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20273996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IODOPHENPROPIT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SH45L9H3Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iodophenpropit
Reactant of Route 2
Reactant of Route 2
Iodophenpropit
Reactant of Route 3
Iodophenpropit
Reactant of Route 4
Iodophenpropit
Reactant of Route 5
Iodophenpropit
Reactant of Route 6
Iodophenpropit

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。